1-(3-Chloro-4-methylphenyl)-3-methylurea

Description

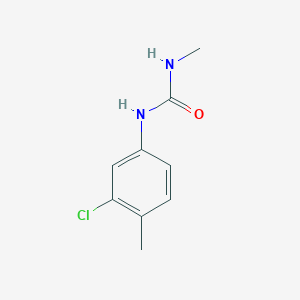

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-3-4-7(5-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMFWXBSFOHZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176711 | |

| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22175-22-0 | |

| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022175220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22175-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLORO-4-METHYLPHENYL)-3-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chloro-4-methylphenyl)-3-methylurea chemical properties and structure

An In-Depth Technical Guide to 1-(3-Chloro-4-methylphenyl)-3-methylurea

Introduction

This compound is a chemical compound belonging to the phenylurea class.[1][2] While not a commercial herbicide itself, it holds significant scientific interest as a primary environmental transformation product and metabolite of the widely used herbicide Chlorotoluron.[3] Understanding its chemical properties, synthesis, and analytical profile is crucial for researchers in environmental science, toxicology, and drug development who may be studying the fate and effects of phenylurea herbicides in the environment and biological systems. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core properties. This compound is an N,N'-disubstituted urea featuring a chlorinated and methylated phenyl ring and a methyl group on the terminal nitrogen.

Chemical Structure

Caption: 2D structure of this compound.

Quantitative Data

The following table summarizes the key identifiers and computed physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(3-chloro-4-methylphenyl)-1-methylurea, Chlorotoluron-monodemethyl | [3][4] |

| CAS Number | 22175-22-0 | [3][5][6] |

| Molecular Formula | C₉H₁₁ClN₂O | [3][5][6][7] |

| Molecular Weight | 198.65 g/mol | [5][6] |

| Monoisotopic Mass | 198.05598 Da | [8] |

| Predicted XlogP | 2.6 | [8] |

| GHS Classification | Acute Toxicity 3 (Oral): Toxic if swallowed | [3] |

Mechanism of Action (Phenylurea Class)

As a member of the phenylurea chemical class, its biological activity is understood through the well-established mechanism of its parent compounds. Phenylurea herbicides are potent inhibitors of photosynthesis in plants.[1][9]

Expertise & Experience: The primary target is Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.[10] These compounds bind to the D1 quinone-binding protein within PSII, physically blocking the binding site for plastoquinone (QB). This blockage interrupts the electron flow from the primary electron acceptor (QA) to QB, effectively halting photosynthesis.[9] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death.[1]

Caption: Phenylurea herbicides inhibit electron transport in Photosystem II.

Synthesis and Purification

The synthesis of this compound is a straightforward and well-established reaction in organic chemistry, typically achieved through the nucleophilic addition of an amine to an isocyanate.

Synthesis Principle

The core reaction involves the attack of the lone pair of electrons from the amino group of 3-Chloro-4-methylaniline on the electrophilic carbon atom of methyl isocyanate .[11][12] This reaction is generally high-yielding and proceeds readily under mild conditions.

Trustworthiness: The choice of an aprotic, inert solvent is critical. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent any reaction with the highly reactive isocyanate group.[13] The reaction is exothermic, so maintaining a controlled temperature, often by starting at 0 °C, ensures the reaction does not run away and minimizes the formation of byproducts.

Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-4-methylaniline (1.0 eq).

-

Dissolution: Dissolve the aniline in a suitable volume of anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution. The slight excess of isocyanate helps drive the reaction to completion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Upon completion, reduce the solvent volume under reduced pressure. The crude product often precipitates out of the solution.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure this compound as a solid.

Caption: Analytical workflow for structural confirmation and purity assessment.

References

-

Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1-(3-Chloro-4-methylphenyl)-3-(4-formylphenyl)urea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1-(3-chloro-4-methylphenyl)-3-phenylurea (C14H13ClN2O). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 14, 2026, from [Link]

-

This compound | C9H11ClN2O | CID 30967. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Chloroxuron. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

3-CHLORO-4-METDYLANILINE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

-

Methyl isocyanate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 14, 2026, from [Link]

-

nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

- Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. (n.d.). Google Patents.

-

3-(3-chloro-4-methylphenyl)-1-methylurea (CHEBI:157701). (n.d.). EMBL-EBI. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | C9H11ClN2O | CID 30967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-chloro-4-methylphenyl)-1-methylurea (CHEBI:157701) [ebi.ac.uk]

- 5. stenutz.eu [stenutz.eu]

- 6. 1-(3-Chloro-4-methylphenyl)-3-methyl-urea [lgcstandards.com]

- 7. This compound | C9H11ClN2O | CID 30967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 13. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis pathway of 1-(3-Chloro-4-methylphenyl)-3-methylurea

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylurea

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a substituted urea of interest in agrochemical and pharmaceutical research. The document details the chemical principles, a step-by-step experimental protocol, and critical safety considerations for the synthesis, which proceeds via the nucleophilic addition of methylamine to 3-chloro-4-methylphenyl isocyanate. The guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, reagent selection, and product characterization.

Introduction

Substituted phenylureas represent a vital class of compounds with broad applications, notably as herbicides, insecticides, and active pharmaceutical ingredients.[1][2] Their biological activity is often attributed to their ability to act as enzyme inhibitors. The target molecule, this compound (CAS No. 22175-22-0), is a notable environmental transformation product of the widely used herbicide Chlorotoluron.[3] Understanding its synthesis is crucial for metabolic studies, reference standard preparation, and the development of new derivatives.

This guide focuses on the most efficient and high-yielding synthetic route, which leverages a highly reactive isocyanate intermediate. This approach offers superior control and avoids the harsh conditions and potential byproducts associated with older methods, such as the direct condensation of anilines with urea.[1][4]

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target urea derivative logically disconnects the molecule at the urea carbonyl-nitrogen bonds. The most synthetically viable disconnection is between the carbonyl carbon and the nitrogen atom originating from the substituted aniline. This reveals two primary synthons: a 3-chloro-4-methylphenyl isocyanate electrophile and a methylamine nucleophile. This pathway is favored due to the high reactivity of isocyanates towards amines and the commercial availability of the key precursors.[5]

Primary Synthesis Pathway: Isocyanate Addition

The core of this synthesis is the nucleophilic addition of methylamine to the electrophilic carbonyl carbon of 3-chloro-4-methylphenyl isocyanate. This reaction is typically fast, exothermic, and proceeds with high specificity to form the desired urea linkage.

Reaction Principle

Isocyanates (-N=C=O) are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, rendering the carbonyl carbon highly electrophilic. Primary amines, such as methylamine, are potent nucleophiles that readily attack this carbon, leading to the formation of a stable urea derivative. The reaction is generally irreversible and driven to completion under mild conditions.

Key Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Role | Notes |

| 3-Chloro-4-methylphenyl isocyanate | C₈H₆ClNO | 167.59 | Electrophile / Starting Material | Highly reactive, toxic, and moisture-sensitive.[5][6] |

| Methylamine (40% in H₂O or 2M in THF) | CH₅N | 31.06 | Nucleophile | A flammable and corrosive gas, typically used in solution. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | - | Anhydrous Solvent | Must be inert and dry to prevent side reactions with the isocyanate. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching/Neutralization | Used during workup to neutralize any acidic species. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase. |

Visualized Synthesis Workflow

The following diagram illustrates the direct, one-step synthesis of the target compound.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

CAUTION: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are toxic sensitizers.[5][6]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-methylphenyl isocyanate (10.0 g, 59.7 mmol, 1.0 equiv.) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Nucleophile Addition: Slowly add a solution of methylamine (e.g., 32.8 mL of a 2.0 M solution in THF, 65.6 mmol, 1.1 equiv.) to the stirred isocyanate solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The formation of a white precipitate (the product) is typically observed.

-

Product Isolation: Upon completion, reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Precipitation and Filtration: Add 100 mL of cold deionized water to the concentrated slurry to precipitate the product fully. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold water (2 x 30 mL) and then with a small amount of cold hexane (20 mL) to remove any non-polar impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>90%).

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

¹H NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts, integration, and splitting patterns of the protons. The spectrum should show distinct signals for the two methyl groups (one on the ring, one on the urea nitrogen) and the aromatic protons.

-

FT-IR Spectroscopy: Identify characteristic functional group peaks, including the N-H stretches (around 3300 cm⁻¹) and the prominent urea carbonyl (C=O) stretch (around 1640 cm⁻¹).

-

Mass Spectrometry: Determine the molecular weight of the compound. The expected monoisotopic mass is approximately 198.05 Da.[7]

Safety and Handling

-

3-Chloro-4-methylphenyl isocyanate: This reagent is toxic by inhalation and skin contact, and it is a respiratory sensitizer. It reacts with water, sometimes violently, to release carbon dioxide, which can cause pressure buildup in sealed containers.[5][6] Always handle in a fume hood and store under an inert atmosphere.

-

Methylamine: Typically supplied as a solution, it is flammable, corrosive, and has a strong odor. Avoid inhalation and skin contact.

-

Solvents: Anhydrous solvents like THF and DCM are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound is most effectively achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with methylamine. This method is robust, high-yielding, and proceeds under mild conditions, making it suitable for laboratory-scale preparation. Proper handling of the hazardous reagents and rigorous characterization of the final product are essential for ensuring a safe and successful synthesis.

References

-

Shao, H., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]

-

Lanxess. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H11ClN2O | CID 30967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents [patents.google.com]

- 5. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

Mechanism of action of Chlortoluron as a herbicide

An In-depth Technical Guide on the Core Mechanism of Action of Chlortoluron

Abstract

Chlortoluron, a phenylurea herbicide, has been a cornerstone in the selective control of annual grasses and broadleaf weeds, particularly within cereal crops.[1] Its efficacy is rooted in a precise and potent mechanism of action: the inhibition of photosynthesis. This technical guide provides a comprehensive examination of the biochemical and physiological processes that are disrupted by Chlortoluron. We will delve into its molecular interaction with Photosystem II (PSII), the consequential cascade of photooxidative damage, the metabolic pathways that form the basis of its selectivity and weed resistance, and the key experimental protocols used to elucidate and quantify its effects. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering an authoritative synthesis of the core principles governing Chlortoluron's herbicidal activity.

Introduction to Chlortoluron

Chlortoluron, chemically known as N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, is a member of the phenylurea class of herbicides.[1][2] Phenylurea herbicides were first patented and developed in the 1950s, representing a significant advancement in chemical weed management.[1] Chlortoluron itself entered the market in the early 1970s and became instrumental in managing problematic weeds like black-grass (Alopecurus myosuroides) in winter wheat.[1] From a classification standpoint, it is categorized by the Herbicide Resistance Action Committee (HRAC) under Group 7 (formerly C2), which comprises inhibitors of photosynthesis at Photosystem II.[1]

| Compound Profile: Chlortoluron | |

| IUPAC Name | N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea |

| Chemical Class | Phenylurea |

| HRAC Group | 7 (Global C2) |

| Primary Mode of Action | Photosynthesis Inhibitor[3] |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molar Mass | 212.68 g/mol |

The Core Mechanism: Inhibition of Photosystem II

The primary herbicidal action of Chlortoluron and other phenylureas is the potent disruption of the photosynthetic electron transport chain.[1][4][5] This process, fundamental to plant life, is halted at a critical juncture within Photosystem II (PSII), a protein complex embedded in the thylakoid membranes of chloroplasts.[6]

Molecular Target: The D1 Protein QB Niche

The core of PSII contains two key proteins, D1 and D2, which bind the cofactors necessary for light-driven water splitting and electron transfer.[6][7] The herbicidal activity of Chlortoluron is initiated when it binds to a specific site on the D1 protein. This site is the binding niche for plastoquinone (PQ), specifically the secondary quinone acceptor known as QB.[1][8]

Chlortoluron acts as a competitive inhibitor, displacing the native plastoquinone molecule from the QB binding site.[7][8] This binding action physically obstructs the transfer of electrons from the primary quinone acceptor, QA, to QB.[1] The interruption of this electron flow is the central event in Chlortoluron's mechanism of action.

Consequences of Electron Transport Inhibition

-

Halted Photosynthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, effectively stopping the linear electron transport that drives the synthesis of ATP and NADPH, the energy currency of the cell.

-

Formation of Reactive Oxygen Species (ROS): With the electron transport chain stalled, the energy from absorbed light cannot be dissipated through photochemistry. This leads to the formation of highly reactive triplet chlorophyll and subsequently, the generation of singlet oxygen and other ROS.

-

Photooxidative Damage: The accumulation of ROS leads to rapid lipid peroxidation, destroying cell membranes. This results in the loss of chlorophyll, cellular leakage, and ultimately, tissue necrosis and plant death.[9]

The Basis of Selectivity and Resistance

The utility of Chlortoluron as a selective herbicide in cereals lies in the differential ability of crops and weeds to metabolize the compound. This same principle underpins the evolution of herbicide resistance in weed populations.

Primary Mechanism: Enhanced Metabolic Detoxification

The key determinant of tolerance or resistance to Chlortoluron is the rate at which a plant can metabolize it into non-phytotoxic compounds.[10] This detoxification is primarily carried out by Cytochrome P450 monooxygenases (P450s).[8][11]

There are two principal metabolic pathways for Chlortoluron degradation:

-

Ring-Methyl Hydroxylation: This pathway involves the oxidation of the methyl group on the phenyl ring. This is the dominant and more efficient detoxification route in tolerant cereal crops. The resulting hydroxylated metabolites are non-phytotoxic and are rapidly conjugated (e.g., with glucose) for sequestration.[10]

-

N-demethylation: This pathway involves the removal of one or both methyl groups from the urea nitrogen. This is the major metabolic route in susceptible weeds.[10] Crucially, the initial N-demethylated products can retain significant phytotoxicity, meaning this pathway is a much slower and less effective means of detoxification.[10]

Resistant weed biotypes evolve by enhancing their metabolic capacity, often by upregulating the P450 enzymes responsible for ring-methyl hydroxylation, effectively mimicking the detoxification strategy of the tolerant crop.[11]

Experimental Protocols for Mechanistic Investigation

Validating the mechanism of action of a PSII inhibitor like Chlortoluron requires a multi-faceted approach, moving from in vivo plant responses to in vitro biochemical assays.

Protocol 1: Chlorophyll a Fluorescence Analysis

Rationale: This non-invasive technique is the gold standard for studying the effects of herbicides on PSII photochemistry in intact leaves.[12][13] It provides real-time data on the efficiency of light capture and electron transport. A PSII inhibitor like Chlortoluron produces a distinct and measurable fluorescence signature.[14]

Methodology:

-

Plant Treatment: Grow susceptible test plants (e.g., Alopecurus myosuroides) to the 2-3 leaf stage. Apply Chlortoluron at a discriminating dose. Use an untreated and a solvent-only control group.

-

Dark Adaptation: Before measurement, detach a leaf or attach a leaf clip and dark-adapt the sample for a minimum of 30 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).

-

Instrumentation: Use a pulse-amplitude-modulation (PAM) fluorometer.

-

Measurement of Fo: A weak measuring light is applied to determine the minimal fluorescence (Fo), when reaction centers are open.

-

Measurement of Fm: A short, high-intensity pulse of saturating light is applied to transiently close all PSII reaction centers (QA is fully reduced). The resulting fluorescence is the maximum fluorescence (Fm).

-

Calculation: The primary parameter calculated is the maximum quantum yield of PSII, Fv/Fm, where Fv (variable fluorescence) = Fm - Fo.[14]

-

Data Analysis: Compare the Fv/Fm values between treated and control plants over time. A significant drop in Fv/Fm indicates PSII damage. An increase in Fo is also a classic indicator of a block at the QB site.[8]

Protocol 2: Hill Reaction Assay with Isolated Chloroplasts

Rationale: To provide direct in vitro evidence that Chlortoluron inhibits electron transport, a Hill reaction assay is performed. This assay uses isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. This allows for the spectrophotometric quantification of electron flow.

Methodology:

-

Chloroplast Isolation: Homogenize fresh leaf tissue (e.g., spinach) in a cold isolation buffer. Filter and centrifuge the homogenate at low speed to pellet debris, then at high speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a suitable assay buffer.

-

Reaction Mixture: Prepare cuvettes containing the assay buffer, isolated chloroplasts, and the artificial electron acceptor DCPIP.

-

Herbicide Addition: Add varying concentrations of Chlortoluron (dissolved in a suitable solvent like ethanol) to the experimental cuvettes. Include a solvent-only control.

-

Spectrophotometry: Place the cuvettes in a spectrophotometer and illuminate them with a strong light source to initiate photosynthesis.

-

Measurement: Monitor the decrease in absorbance of DCPIP at ~600 nm as it is reduced by electrons from PSII. The rate of absorbance change is proportional to the rate of electron transport.

-

Data Analysis: Calculate the rate of DCPIP photoreduction for each Chlortoluron concentration. Plot the inhibition of the Hill reaction against the herbicide concentration to determine the I₅₀ value (the concentration required to inhibit electron transport by 50%).[10]

Protocol 3: Whole-Plant Dose-Response Bioassay

Rationale: To quantify the level of resistance in a weed population and confirm its practical significance, a whole-plant dose-response assay is essential.[15] This experiment determines the herbicide dose required to achieve a certain level of control (e.g., 50% reduction in growth), known as the ED₅₀ (Effective Dose, 50%).

Methodology:

-

Plant Cultivation: Grow seedlings of both the suspected resistant population and a known susceptible standard population in pots under controlled greenhouse conditions until they reach the appropriate growth stage for treatment (e.g., 2-3 leaves).

-

Herbicide Application: Prepare a series of Chlortoluron dilutions. Apply the different doses to replicated sets of plants from both populations using a calibrated laboratory track sprayer to ensure uniform coverage.

-

Growth Period: Return the plants to the greenhouse and allow them to grow for a set period (e.g., 21 days).

-

Assessment: At the end of the growth period, visually score the plants for injury or harvest the above-ground biomass by cutting the plants at the soil level.

-

Data Collection: Dry the harvested biomass in an oven until a constant weight is achieved and record the dry weight for each plant.

-

Data Analysis: For each population, calculate the average biomass as a percentage of the untreated control for each herbicide dose. Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic model) to fit the dose-response data and calculate the ED₅₀ value. The resistance index (RI) is then calculated as RI = ED₅₀ (Resistant Population) / ED₅₀ (Susceptible Population).

| Sample Dose-Response Data Table | ||

| Chlortoluron Dose (g a.i./ha) | Susceptible Biomass (% of Control) | Resistant Biomass (% of Control) |

| 0 | 100 | 100 |

| 50 | 85 | 98 |

| 100 | 62 | 95 |

| 200 | 45 | 88 |

| 400 | 21 | 75 |

| 800 | 5 | 52 |

| 1600 | 1 | 30 |

| 3200 | 0 | 15 |

Summary and Future Perspectives

The mechanism of action of Chlortoluron is a classic example of targeted biochemical inhibition. By competitively binding to the QB site on the D1 protein of Photosystem II, it effectively shuts down photosynthetic electron transport, leading to fatal photooxidative damage.[1][8] The selectivity observed in crops and the resistance that has evolved in weeds are primarily governed by the rate of metabolic detoxification, with Cytochrome P450-mediated ring-methyl hydroxylation being the critical pathway for rendering the molecule harmless.[10][11]

Understanding this detailed mechanism is not merely academic. It informs the development of resistance management strategies, such as rotating herbicides with different modes of action, and provides a blueprint for the rational design of new herbicidal molecules. Future research may focus on identifying novel inhibitors that can overcome existing resistance mechanisms or designing compounds that are more readily degraded in the environment, ensuring both continued efficacy and enhanced environmental stewardship.

References

-

Title: Chlortoluron - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chlorotoluron (Ref: C 2242) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review Source: Semantic Scholar URL: [Link]

-

Title: Influence of the Herbicide Chlortoluron on Photosynthetic Activity in Transgenic Tobacco Plants Source: Photosynthetica URL: [Link]

-

Title: Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds Source: University of Bath (Thesis) URL: [Link]

-

Title: Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype Source: Weed Science URL: [Link]

-

Title: Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds Source: ProQuest URL: [Link]

-

Title: Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements Source: PMC - NIH URL: [Link]

-

Title: Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants Source: Scirp.org URL: [Link]

-

Title: Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants Source: ResearchGate URL: [Link]

-

Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]

-

Title: Resistance to Chlorotoluron of a Slender Foxtail (Alopecurus myosuroides) Biotype Source: Weed Science - Cambridge University Press & Assessment URL: [Link]

-

Title: Chlortoluron | C10H13ClN2O | CID 27375 Source: PubChem - NIH URL: [Link]

-

Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC - NIH URL: [Link]

-

Title: Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study Source: NIH URL: [Link]

-

Title: Photosystem II - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Chlortoluron - Wikipedia [en.wikipedia.org]

- 2. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]

- 6. Photosystem II - Wikipedia [en.wikipedia.org]

- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds - ProQuest [proquest.com]

- 11. Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype | Weed Science | Cambridge Core [cambridge.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(3-Chloro-4-methylphenyl)-3-methylurea in various solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlortoluron)

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an active compound commonly known as Chlortoluron. A thorough understanding of a compound's solubility is paramount for its effective application and for predicting its environmental fate. This document delves into the theoretical principles governing the solubility of substituted phenylureas, presents a detailed, self-validating experimental protocol for solubility determination, and compiles quantitative solubility data in a range of aqueous and organic solvents. The implications of these findings for formulation development, analytical methodology, and environmental science are also discussed, offering field-proven insights for professionals in chemical research and development.

Introduction to this compound (Chlortoluron)

This compound, commercially known as Chlortoluron, is a member of the phenylurea class of compounds.[1] It functions as a selective, systemic herbicide, primarily absorbed by the roots and foliage of weeds, and acts by inhibiting photosynthetic electron transport.[2][3] Its application in agriculture for the control of grass and broadleaf weeds in cereal crops is widespread.[4]

The physicochemical properties of Chlortoluron, particularly its solubility, are critical determinants of its efficacy, environmental mobility, and bioavailability. For instance, its solubility in water influences its potential for leaching into groundwater, while its solubility in organic solvents is a key consideration in the development of stable and effective formulations.[2][4] This guide aims to provide a detailed exploration of these solubility characteristics, grounded in established scientific principles and experimental data.

The Science of Solubility: A Focus on Substituted Phenylureas

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For substituted phenylureas like Chlortoluron, solubility is governed by a complex interplay of molecular structure, solvent properties, and external conditions.[5]

2.1. The "Like Dissolves Like" Principle

A fundamental concept in predicting solubility is the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6]

-

Polar Solvents: These solvents, such as water, have molecules with significant dipole moments. They are effective at dissolving polar solutes and ionic compounds.

-

Nonpolar Solvents: These solvents, like hexane, have molecules with minimal dipole moments and are better at dissolving nonpolar solutes.

Chlortoluron possesses both polar and nonpolar characteristics. The urea group (-NH-CO-N(CH₃)₂) is polar and capable of forming hydrogen bonds, while the 3-chloro-4-methylphenyl ring is predominantly nonpolar or hydrophobic.[5] This dual nature means that its solubility will vary significantly across different types of solvents.

2.2. Key Factors Influencing Solubility

The following diagram illustrates the primary factors that dictate the solubility of a substituted phenylurea compound like Chlortoluron.

Caption: Key factors influencing the solubility of substituted phenylureas.

-

Molecular Structure: The presence of the phenyl group contributes to hydrophobicity, while the urea functional group can engage in hydrogen bonding, which can lead to a stable crystal lattice that is challenging for a solvent to break down.[5]

-

Solvent Polarity: Chlortoluron is expected to be more soluble in organic solvents than in water.[5]

-

Temperature: For most solid organic compounds, solubility tends to increase with a rise in temperature.[5][7] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice.

-

pH: For neutral compounds like Chlortoluron, pH is expected to have a minimal impact on solubility.[5] However, extreme pH values can lead to decomposition.[8][9]

A Validated Protocol for Solubility Determination

To ensure accuracy and reproducibility, a standardized experimental approach is essential. The following section outlines a detailed protocol for determining the solubility of Chlortoluron using the equilibrium shake-flask method, a widely accepted technique.[10]

3.1. Experimental Workflow

The diagram below outlines the sequential steps involved in the experimental determination of Chlortoluron's solubility.

Caption: Workflow for the experimental determination of solubility.

3.2. Step-by-Step Methodology: The Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and that the analytical method is specific and accurate.

Materials:

-

This compound (analytical standard, >99% purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid Chlortoluron to a series of vials, each containing a known volume of the chosen solvent. The goal is to create a supersaturated solution where undissolved solid remains visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter an aliquot of the supernatant through a syringe filter. This step is critical to avoid including any solid particles in the sample for analysis.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC method.[11] A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from known concentrations of the Chlortoluron analytical standard.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/L or g/100 mL.

Solubility Profile of this compound

The following table summarizes the reported solubility of Chlortoluron in water and various organic solvents. It is important to note that values can vary slightly between sources, likely due to differences in experimental conditions such as temperature and purity of the materials used.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 76.0 mg/L | [3] |

| Water | 25 | 70 mg/L | [1] |

| Water | 25 | 0.0074 g/100mL (74 mg/L) | [1] |

| Acetone | 25 | 54 g/L | [1] |

| Acetone | Not Specified | 5% w/v (50 g/L) | [1] |

| Benzene | Not Specified | 2.4% w/v (24 g/L) | [1] |

| Dichloromethane | 25 | 51 g/L | [1] |

| Dichloromethane | Not Specified | 4.3% w/v (43 g/L) | [1] |

| Ethanol | 25 | 48 g/L | [1] |

| Ethyl Acetate | 25 | 21 g/L | [1] |

| Ethyl Acetate | Not Specified | 2% w/v (20 g/L) | [1] |

| Hexane | 25 | 0.06 g/L | [1] |

| Isopropanol | Not Specified | 1.5% w/v (15 g/L) | [1] |

| n-Octanol | 25 | 24 g/L | [1] |

| Toluene | 25 | 3.0 g/L | [1] |

4.1. Analysis of Solubility Data

-

Aqueous Solubility: Chlortoluron is classified as having low to moderate solubility in water.[1][2][3] This property is significant for its environmental behavior, as it suggests a potential for leaching into groundwater.[2][3]

-

Solubility in Organic Solvents: The compound demonstrates significantly higher solubility in polar aprotic solvents like acetone and dichloromethane, and in alcohols such as ethanol.[1] Its solubility is considerably lower in nonpolar solvents like hexane, which is consistent with the "like dissolves like" principle, given the presence of the polar urea group. The moderate solubility in solvents like toluene and ethyl acetate further highlights the influence of its mixed polarity.[1]

Practical Implications in Research and Development

A comprehensive understanding of Chlortoluron's solubility is not merely an academic exercise; it has direct, practical applications:

-

Formulation Development: For its use as a herbicide, Chlortoluron is often supplied as a soluble concentrate or wettable granules.[2][3] The solubility data in various organic solvents is crucial for developing stable, effective, and commercially viable formulations.

-

Analytical Method Development: The choice of solvent for preparing analytical standards and samples for techniques like HPLC and GC-MS is dictated by the compound's solubility.[11] The data presented here can guide chemists in selecting appropriate solvents to ensure complete dissolution and accurate quantification.

-

Environmental Fate and Toxicology: The moderate water solubility of Chlortoluron is a key parameter in models that predict its transport and persistence in soil and water systems.[2][4] This information is vital for assessing its environmental risk and establishing regulatory guidelines.

Conclusion

This compound is a compound of significant agricultural importance, and its solubility is a fundamental property that influences its application and environmental impact. This guide has provided a detailed examination of the theoretical and practical aspects of its solubility. The compiled data demonstrates its low to moderate solubility in water and variable solubility in organic solvents, governed by the principles of molecular polarity and intermolecular forces. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility assessments. These insights are intended to support scientists and professionals in making informed decisions in formulation, analysis, and environmental management related to this compound.

References

- World Health Organization (WHO). (n.d.). Chlorotoluron in Drinking-water.

- National Center for Biotechnology Information. (n.d.). Chlortoluron. PubChem Compound Database.

- ChemicalBook. (n.d.). Chlorotoluron CAS#: 15545-48-9.

- ChemBK. (n.d.). Chlortoluron.

- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Substituted Phenyl Ureas.

- AERU, University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Pesticide Properties Database. (n.d.). Chlorotoluron (Ref: C 2242).

- Jinjiang Melamine. (n.d.). Solubility Of Urea Overview.

- OChem Online. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (n.d.). Phenylurea Herbicides.

Sources

- 1. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]

- 3. Chlorotoluron (Ref: C 2242)-Pesticide database [wppdb.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]

- 8. Chlorotoluron CAS#: 15545-48-9 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. youtube.com [youtube.com]

- 11. cdn.who.int [cdn.who.int]

CAS number for 1-(3-Chloro-4-methylphenyl)-3-methylurea

An In-Depth Technical Guide to 1-(3-Chloro-4-methylphenyl)-3-methylurea: Synthesis, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive scientific overview of this compound (CAS Number: 22175-22-0).[1][2][3] This compound is of significant interest primarily as the principal N-demethylated metabolite and environmental transformation product of Chlortoluron (CAS Number: 15545-48-9), a widely used phenylurea class herbicide.[1] Chlortoluron itself is utilized to control broadleaf and annual grass weeds in cereal crops.[4] For researchers in environmental science, toxicology, and drug development, an understanding of this compound is inseparable from the study of its parent compound. Therefore, this guide is structured to provide a thorough technical profile of the metabolite, grounded in the well-established science of Chlortoluron, covering its synthesis, mechanism of action, metabolic generation, and analytical determination.

Compound Profiles: Physicochemical Properties

A comparative analysis of the physicochemical properties of Chlortoluron and its primary metabolite is essential for developing analytical methods and understanding their environmental fate. While extensive empirical data is available for Chlortoluron, many properties for its metabolite are based on computational predictions.

| Property | Chlortoluron | This compound | Reference |

| CAS Number | 15545-48-9 | 22175-22-0 | [1][5] |

| Molecular Formula | C₁₀H₁₃ClN₂O | C₉H₁₁ClN₂O | [1][6] |

| Molecular Weight | 212.68 g/mol | 198.65 g/mol | [2][6] |

| IUPAC Name | 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea | This compound | [1][6] |

| Melting Point | 147-148 °C | Not available | [5] |

| Water Solubility | ~70 mg/L at 20-25 °C | Predicted to be higher than parent | [5][6] |

| logP (XLogP3) | 2.4 | 2.6 (Predicted) | [6] |

| Synonyms | Chlorotoluron, CTU | Desmethylchlorotoluron, Chlorotoluron-monodemethyl | [1] |

Synthesis and Metabolism

The synthesis of phenylurea compounds is a cornerstone of agrochemical and medicinal chemistry. The most direct laboratory-scale synthesis for this compound involves the reaction of a substituted phenyl isocyanate with methylamine. A parallel reaction with dimethylamine yields the parent herbicide, Chlortoluron.

Conceptual Laboratory Synthesis Protocol

This protocol outlines the synthesis of a substituted phenylurea via the isocyanate pathway. The choice of amine (methylamine vs. dimethylamine) determines the final product.

Objective: To synthesize this compound.

Materials:

-

3-Chloro-4-methylphenyl isocyanate

-

Methylamine (solution in THF or water)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Stirring apparatus and reaction vessel

-

Ice bath for temperature control

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath to manage the exothermic nature of the reaction.

-

Amine Addition: While stirring vigorously, slowly add methylamine (1.05 equivalents) dropwise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the isocyanate starting material is fully consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Caption: General synthetic route for phenylurea herbicides.

Metabolic Pathway: From Chlortoluron to its Metabolite

In biological systems (soil, plants, mammals), Chlortoluron undergoes N-demethylation, a common metabolic process for xenobiotics, to form this compound. This transformation is a critical step in its degradation and detoxification pathway. Further degradation can also occur.

Mechanism of Action (Parent Compound: Chlortoluron)

To appreciate the biological context, understanding the authoritative mechanism of the parent compound is crucial. Phenylurea herbicides, including Chlortoluron, are potent inhibitors of photosynthesis.[4] They function by blocking the electron transport chain in Photosystem II (PSII).

Specifically, Chlortoluron binds to the D1 protein at the Q

Caption: Chlortoluron inhibits Photosystem II electron transport.

Analytical Methodologies

The detection and quantification of Chlortoluron and its metabolite, this compound, in environmental matrices like soil and water are critical for regulatory monitoring and toxicological studies. The standard, high-sensitivity method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Extraction and LC-MS/MS Analysis from Soil

This protocol provides a validated workflow for determining trace quantities of phenylurea herbicides and their metabolites in soil.[7]

Objective: To quantify this compound in a soil sample.

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into an appropriate extraction vessel. b. Fortify the sample with an isotopically-labeled internal standard for accurate quantification. c. Add 20 mL of extraction solvent (e.g., Methanol/Water 9:1 v/v with 0.3% formic acid).[7] d. Utilize an accelerated solvent extraction (ASE) system at elevated temperature and pressure for high efficiency. Alternatively, perform mechanical shaking for 30-60 minutes followed by centrifugation.[7] e. Collect the supernatant.

2. Extract Clean-up and Concentration: a. Take a known aliquot (e.g., 5 mL) of the extract. b. Evaporate the organic solvent (methanol) using a gentle stream of nitrogen. c. Dilute the remaining aqueous extract with deionized water. d. Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.

3. LC-MS/MS Analysis: a. Chromatography: i. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm). ii. Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. iii. Flow Rate: 0.3 mL/min. iv. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. Ionization: Electrospray Ionization, Positive Mode (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and the internal standard for definitive identification and quantification.

Caption: Workflow for soil analysis of phenylurea metabolites.

Conclusion

This compound is a scientifically significant molecule, not as a primary active ingredient, but as a key metabolite of the herbicide Chlortoluron. For professionals in agrochemical research, environmental science, and toxicology, its study is vital for a complete understanding of the environmental fate, persistence, and potential toxicological profile of its parent compound. The synthesis routes are well-understood variations of standard phenylurea chemistry, and robust analytical methods, particularly LC-MS/MS, exist for its sensitive detection in complex matrices. Future research should focus on isolating the specific biological activities and toxicological endpoints of this metabolite to build a more comprehensive risk assessment profile for the entire Chlortoluron family of compounds.

References

-

Bichon, E., Dupuis, M., Le Bizec, B., & André, F. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B, 838(2), 96-106. Available at: [Link]

-

Chlortoluron. (n.d.). In ChemBK. Retrieved January 14, 2026. Available at: [Link]

-

Chlortoluron (CAS 15545-48-9). (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026. Available at: [Link]

-

Davis, T. L., & Blanchard, K. C. (n.d.). Urea, phenyl-, and. Organic Syntheses. Available at: [Link]

-

European Protection Agency. (n.d.). Analytical method for the determination of linuron, diuron and relevant metabolites (DCMPU, DCPU) residues in soil. Available at: [Link]

- Google Patents. (n.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled...

-

This compound (CAS 22175-22-0). (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026. Available at: [Link]

-

This compound. (n.d.). In Stenutz. Retrieved January 14, 2026. Available at: [Link]

-

University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242). AERU. Available at: [Link]

Sources

- 1. This compound | C9H11ClN2O | CID 30967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. accustandard.com [accustandard.com]

- 4. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]

- 5. chembk.com [chembk.com]

- 6. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

The Environmental Fate and Degradation of Chlorotoluron: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of Chlorotoluron, a widely used phenylurea herbicide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the biotic and abiotic degradation pathways of Chlorotoluron, its environmental persistence, and the analytical methodologies for its detection. We will delve into the intricate mechanisms governing its transformation in soil and aquatic environments, offering field-proven insights and detailed experimental protocols to support further research and risk assessment.

Introduction to Chlorotoluron: Properties and Usage

Chlorotoluron, with the IUPAC name 3-(3-chloro-p-tolyl)-1,1-dimethylurea, is a selective, systemic herbicide primarily used for the pre- and early post-emergence control of annual grasses and broad-leaved weeds in cereal crops.[1][2] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2] Understanding its environmental behavior is critical due to its potential for off-target effects and contamination of soil and water resources.[1][3]

Physicochemical Properties

The environmental transport and fate of Chlorotoluron are governed by its physicochemical properties. It is a colorless crystalline solid with moderate water solubility and a low vapor pressure, suggesting a low likelihood of significant atmospheric contamination through volatilization.[4] Its octanol-water partition coefficient (Log Kow) indicates a moderate potential for bioaccumulation.[4]

Table 1: Physicochemical Properties of Chlorotoluron [4]

| Property | Value |

| IUPAC Name | 3-(3-chloro-p-tolyl)-1,1-dimethylurea |

| CAS Number | 15545-48-9 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molar Mass | 212.68 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 147-148 °C |

| Water Solubility | 70 mg/L at 20 °C |

| Vapor Pressure | 1.7 x 10⁻⁵ Pa at 20 °C |

| Log Kow | 2.29 |

Environmental Degradation Pathways

The dissipation of Chlorotoluron from the environment occurs through a combination of biotic and abiotic processes. The primary degradation pathways include microbial degradation, photodegradation, and to a lesser extent, chemical hydrolysis.

Microbial Degradation: The Primary Dissipation Route

Microbial degradation is the most significant pathway for the breakdown of Chlorotoluron in soil.[3] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize this herbicide.[3][4][5] The initial and most well-documented step in the microbial degradation of Chlorotoluron is N-demethylation, leading to the formation of monomethylchlorotoluron and subsequently didemethylchlorotoluron.[6][7]

Key Microbial Players: Several fungal species have been identified as effective degraders of Chlorotoluron. Notably, Rhizoctonia solani has demonstrated the ability to deplete over 70% of Chlorotoluron from a liquid medium.[4] Other micromycetes, including species of Aspergillus, Penicillium, and Fusarium, have also shown varying capabilities in degrading phenylurea herbicides.[4][5] While specific bacterial strains solely dedicated to Chlorotoluron degradation are less documented, it is understood that bacterial communities play a crucial role in its metabolism in soil.[3][8]

Enzymatic Mechanisms: The enzymatic systems responsible for Chlorotoluron degradation are believed to involve cytochrome P450 monooxygenases and other mixed-function oxidases, which catalyze the initial N-demethylation steps.[9] In some fungi, extracellular lignin-modifying enzymes, such as laccases and peroxidases, may also contribute to the degradation of aromatic pollutants like Chlorotoluron.[10][11][12] The complete mineralization of the aromatic ring is a slower process and the exact enzymatic pathways are still an area of active research.

Diagram 1: Initial Microbial Degradation Pathway of Chlorotoluron

Caption: Initial steps in the microbial breakdown of Chlorotoluron.

Abiotic Degradation: Photodegradation and Hydrolysis

While microbial activity is the primary driver of Chlorotoluron degradation in soil, abiotic processes, particularly photodegradation in aquatic environments, also contribute to its dissipation.

2.2.1. Photodegradation: Chlorotoluron is susceptible to photodegradation, especially in clear, sunlit waters.[4] The process can occur through direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis, which is mediated by photosensitizing agents present in the water, such as nitrate ions.[13]

Photodegradation of Chlorotoluron can lead to the formation of various by-products, including hydroxylated and N-formylated derivatives.[14] Some of these photoproducts have been shown to be more toxic than the parent compound, raising concerns about their ecotoxicological impact.[3][6] The rate of photodegradation is influenced by factors such as water depth, turbidity, and the concentration of photosensitizers.[13]

2.2.2. Hydrolysis: Chemical hydrolysis is generally not considered a significant degradation pathway for Chlorotoluron under typical environmental pH conditions (pH 5-9).[4] The half-life for hydrolysis at 22°C has been reported to be over 200 days, indicating its stability against this degradation mechanism in most natural waters.[4]

Environmental Persistence and Mobility

The persistence of Chlorotoluron in the environment is variable and depends on a multitude of factors.

In Soil: In soil, the half-life of Chlorotoluron can range from 30 to 40 days under field conditions, but can be longer in laboratory studies.[4] Its persistence is influenced by soil type, organic matter content, temperature, and moisture.[7] Higher organic matter content can increase the adsorption of Chlorotoluron to soil particles, which can reduce its bioavailability for microbial degradation but also limit its mobility.[7][10][15]

Mobility: Chlorotoluron has a moderate mobility in soil, and its potential to leach into groundwater is a concern.[4][10][15] The mobility is inversely related to the soil's organic matter and clay content.[10][15]

Table 2: Half-life of Chlorotoluron in Different Environmental Compartments

| Environment | Half-life (days) | Conditions | Reference |

| Soil (Field) | 30-40 | Spring application | [4] |

| Soil (Lab) | Several months | Loamy sand, organic, peat soil | [4] |

| River Water | ~120 | - | [4] |

| Pond Water | ~80 | with 1% sediment | [4] |

Analytical Methodologies: A Practical Guide

Accurate and sensitive analytical methods are essential for monitoring the presence of Chlorotoluron and its metabolites in environmental matrices. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for this purpose.[14][16][17][18]

Experimental Protocol: QuEChERS Extraction and HPLC-MS/MS Analysis of Chlorotoluron in Soil

This protocol provides a step-by-step guide for the extraction and analysis of Chlorotoluron and its primary metabolites from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS.[15][16][19][20]

4.1.1. Sample Preparation and Extraction (QuEChERS):

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of deionized water to the soil and vortex for 1 minute to ensure thorough mixing and hydration.[16]

-

Solvent Addition: Add 10 mL of acetonitrile to the tube.

-

Salting Out: Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts aid in partitioning the analytes into the acetonitrile layer and removing excess water.

-

Extraction: Immediately cap the tube and shake vigorously for 1 minute. This ensures efficient extraction of the analytes from the soil matrix.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the acetonitrile layer (supernatant) from the soil and aqueous layers.

4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer Supernatant: Carefully transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA). PSA is used to remove organic acids and other interfering co-extractives.

-

Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at 4000 rpm for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract ready for HPLC-MS/MS analysis.

Diagram 2: QuEChERS Workflow for Soil Sample Preparation

Caption: Streamlined QuEChERS protocol for Chlorotoluron extraction.

4.1.3. HPLC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating Chlorotoluron and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Detection: The mass spectrometer should be operated in positive ESI mode with Multiple Reaction Monitoring (MRM) for the quantification of the target analytes. Specific precursor-to-product ion transitions for Chlorotoluron and its metabolites should be optimized for maximum sensitivity and selectivity.

Table 3: Example MRM Transitions for Chlorotoluron and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Chlorotoluron | 213.1 | 72.1 | 46.1 |

| Monomethylchlorotoluron | 199.1 | 72.1 | 46.1 |

| Didemethylchlorotoluron | 185.1 | 142.0 | 127.0 |

Ecotoxicological Implications and Risk Assessment

The environmental risk assessment of Chlorotoluron must consider not only the parent compound but also its degradation products, some of which may exhibit significant toxicity.[3][6][7] For instance, certain photodegradation products, such as N-formylated derivatives, have been shown to be more toxic to aquatic microorganisms than Chlorotoluron itself.[3][6] However, the primary microbial metabolites, the N-demethylated forms, have generally shown no evidence of genotoxicity.[7]

A comprehensive risk assessment should integrate data on the persistence, mobility, and toxicity of both the parent compound and its major metabolites to accurately evaluate the potential impact on non-target organisms and ecosystems.[21][22][23]

Conclusion and Future Perspectives

The environmental fate of Chlorotoluron is a complex interplay of microbial and abiotic processes. While significant progress has been made in understanding its primary degradation pathways and developing analytical methods for its detection, further research is needed to fully elucidate the complete mineralization pathways and the enzymatic machinery involved. A deeper understanding of the ecotoxicological effects of its various degradation products is also crucial for a more robust environmental risk assessment. The methodologies and insights provided in this guide aim to equip researchers with the necessary tools and knowledge to contribute to this ongoing effort, ultimately promoting the safe and sustainable use of this important agricultural tool.

References

-

World Health Organization. (n.d.). Chlorotoluron in Drinking-water. Retrieved from [Link]

- Nélieu, S., Bonnemoy, F., Bonnet, J. L., Lefeuvre, L., Baudiffier, D., Heydorff, M., ... & Einhorn, J. (2010). Ecotoxicological effects of diuron and chlorotoluron nitrate-induced photodegradation products: monospecific and aquatic mesocosm-integrated studies. Environmental toxicology and chemistry, 29(12), 2644–2652.

- Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). The fate of the herbicide Chlortoluron and its possible degradation products in soils. Soil Biology and Biochemistry, 35(5), 733-743.

- Rouchaud, J., Neus, O., Bulcke, R., Cools, K., Eelen, H., & Dekkers, T. (2000). Soil dissipation of diuron, chlorotoluron, simazine, propyzamide, and diflufenican herbicides after repeated applications in fruit tree orchards.

- Kočárek, M., Kodešová, R., Kozák, J., Drábek, O., & Vacek, O. (2005). Chlortoluron behavior in five different soil types. Plant, Soil and Environment, 51(7), 304-309.

- Bending, G. D., Lincoln, S. D., & Edmonds, S. R. (2006). Involvement of lignin-modifying enzymes in the degradation of herbicides. In Fungi in Bioremediation (pp. 187-206). Cambridge University Press.

- World Health Organization. (2003). Chlorotoluron in drinking-water: background document for development of WHO guidelines for drinking-water quality.

- Mougin, C., Cabanne, F., Canivenc, M. C., & Scalla, R. (1990). Hydroxylation and N-demethylation of chlorotoluron by wheat microsomal enzymes. Plant science, 66(2), 195-203.

- Calvo, L., Marín-Benito, J. M., Ordax, J. M., de la Cruz, M. S. S., & Arienzo, M. (2018). Pesticide-residue analysis in soils by the QuEChERS method: a review. Molecules, 23(3), 602.

- Losito, I., Amorisco, A., De Giglio, A., Mascolo, G., & Zambonin, C. G. (2002). Degradation of chlortoluron in water disinfection processes: a kinetic study. Journal of environmental monitoring, 4(2), 264-268.

- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.

- Vroumsia, T., Steiman, R., Seigle-Murandi, F., & Benoit-Guyod, J. L. (1996). Biodegradation of three substituted phenylurea herbicides (chlortoluron, diuron, and isoproturon) by soil fungi. A comparative study. Chemosphere, 33(10), 2045-2056.

-

University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242). AERU. Retrieved from [Link]

- Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation of substituted phenylurea herbicides by a new Sphingomonas strain. Applied and environmental microbiology, 66(7), 3167-3171.

- Oliver, R., Johnson, P., & Roberts, T. (2012). Variation in chlorotoluron photodegradation rates as a result of seasonal changes in the composition of natural waters. Pest management science, 68(11), 1509-1515.

- Spadaro, D., & Gullino, M. L. (2017). (PDF) Biotechnological Use of Fungi for the Degradation of Recalcitrant Agro-pesticides.

- Domingues, V. F. (2015). (PDF) QuEChERS and soil analysis. An Overview.

- Bányiová, K., Čupr, P., & Kohoutek, J. (2015). An experimentally refined tool to assess the risks of the human dermal exposure to herbicide chlorotoluron. Environmental Science and Pollution Research, 22(14), 10713-10720.

- Hall, J. C., Hoagland, R. E., & Zablotowicz, R. M. (Eds.). (2001). Pesticide biotransformation in plants and microorganisms: similarities and divergences. ACS symposium series.

- Singh, B. K. (2017). Microbial enzymes for biodegradation and detoxification of pesticides. In Microbial degradation of xenobiotics (pp. 39-61). Springer, Cham.

- Thebo, A. L., & Tabatabai, M. A. (2024). The function of microbial enzymes in breaking down soil contaminated with pesticides: a review. Applied Biological Chemistry, 67(1), 1-13.

- European Food Safety Authority. (2018). Analysis of the environmental parameters for risk assessment of pesticides by machine learning approach. EFSA Journal, 16(10), e05443.

- Dorne, J. L. C. M., Richardson, J., & Kass, G. (2019). Metabolites in the regulatory risk assessment of pesticides in the EU. Archives of toxicology, 93(10), 2741-2759.

- Grafiati. (2022). Journal articles: 'Chlorotoluron'.

- Bending, G. D., Friloux, M., & Walker, A. (2006). Enzymes involved in pesticide degradation.

- Journal of Pure and Applied Microbiology. (2025).

- Wikipedia. (n.d.). Chloroxuron.

- Smith, A. E., & Briggs, G. G. (1978). The fate of the herbicide Chlortoluron and its possible degradation products in soils. Weed Research, 18(1), 1-7.

- Li, Y., Li, J., & Wang, J. (2019). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Environmental science & technology, 53(15), 9118-9127.

- Wikipedia. (n.d.). Chlortoluron.

- Sigma-Aldrich. (n.d.). Analysis of Pesticides and their Metabolite Residues.

- Bakanov, N., Luz, A. C., & Köhler, H. R. (2023). A new sample preparation approach for the analysis of 98 current-use pesticides in soil and herbaceous vegetation using HPLC-MS/MS in combination with an acetonitrile-based extraction.

- Baćmaga, M., Wyszkowska, J., & Kucharski, J. (2015). The influence of chlorothalonil on the activity of soil microorganisms and enzymes. Environmental Science and Pollution Research, 22(16), 12287-12298.

- Li, J., Wang, J., Liu, J., & Li, X. (2022). Proposed pathways for the degradation of chlorimuron-ethyl by Rhodococcus sp. D310-1.

- Wang, Y., Zhang, Y., & Wang, J. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in microbiology, 13, 858775.

- Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2002). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of agricultural and food chemistry, 50(25), 7203-7209.

- Pentz, A. M., & Bramble, F. Q. (2001). Analytical method for the determination of linuron, diuron and relevant metabolites in soils using LC/MS/MS. US Environmental Protection Agency.

- Sharma, A., Sharma, R., & Arora, A. (2023).

- Wang, Y., Zhang, Y., & Li, J. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.

- Wang, J., Liu, X., & Zhang, Y. (2020). Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn 2+-Oxidizing Pseudomonas Strain. MDPI.

- Abraham, J., & Silambarasan, S. (2016). Effect of chlorpyrifos on soil microbial diversity and its biotransformation by Streptomyces sp. HP-11. 3 Biotech, 6(1), 1-8.

Sources

- 1. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]

- 2. Chlortoluron - Wikipedia [en.wikipedia.org]

- 3. matheo.uliege.be [matheo.uliege.be]

- 4. Biodegradation of three substituted phenylurea herbicides (chlortoluron, diuron, and isoproturon) by soil fungi. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wild soil fungi able to degrade the herbicide isoproturon [scielo.org.mx]

- 6. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]